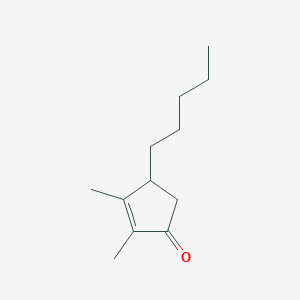
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one is an organic compound belonging to the class of cyclopentenones It is characterized by a cyclopentene ring substituted with two methyl groups at positions 2 and 3, and a pentyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one typically involves the condensation of cyclopentanone with appropriate alkylating agents under controlled conditions. One common method includes the use of piperidine as a catalyst in an alcoholic solution to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow systems where cyclopentanone and n-valeric aldehyde are reacted in the presence of γ-Al2O3 as a catalyst . This method allows for efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. It has been shown to exhibit protective effects against cytopathic effects of HIV-1 infection and inhibit LPS-induced NO production . These effects are mediated through its interaction with cellular receptors and enzymes, leading to modulation of signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
2-Pentyl-2-cyclopenten-1-one: Similar in structure but lacks the methyl groups at positions 2 and 3.
2,3-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the pentyl group at position 4.
Uniqueness: 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one is unique due to the presence of both methyl and pentyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89237-58-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,3-dimethyl-4-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-7-11-8-12(13)10(3)9(11)2/h11H,4-8H2,1-3H3 |
InChI Key |
JNLIXORBSZYNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)
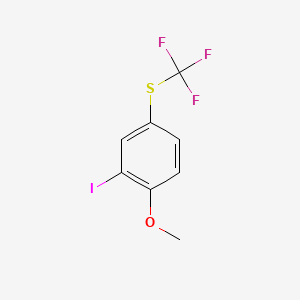
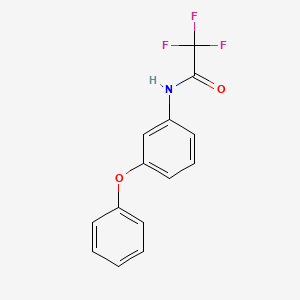
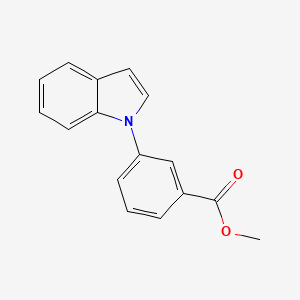
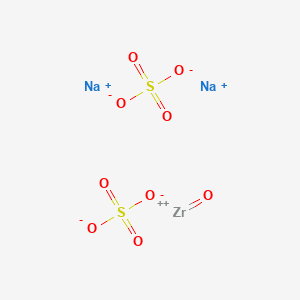

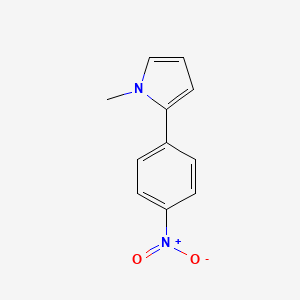
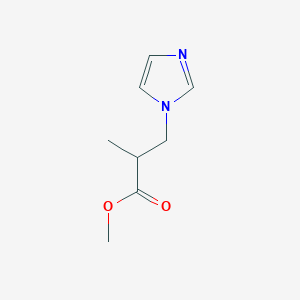
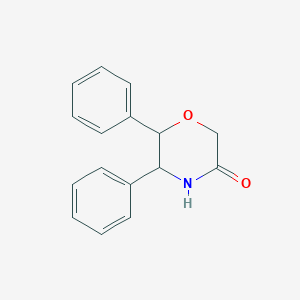

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
